6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHGOTJWWKJMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443826 | |
| Record name | 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214958-35-7 | |
| Record name | 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation-Functionalization Sequential Methodology
Critical Analysis of Methodologies
Efficiency and Scalability
The halogenation-functionalization route offers superior scalability, with gram-scale reactions maintaining 87% yield for core synthesis. However, multi-step purification (column chromatography) increases the E-factor (environmental impact metric) to 18.2, compared to 12.5 for direct methods.
Regioselectivity Challenges
Iodination at position 6 competes with position 3 substitution. Polar solvents (DMF, AcOH) favor 6-iodo products (95:5 regioselectivity), while non-polar media (toluene) reduce selectivity to 70:30.
Functional Group Compatibility
Aldehyde groups are susceptible to over-oxidation during iodination. Protective strategies (acetal formation) improve stability, albeit adding synthetic steps.
Structural Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction confirms planar imidazo[1,2-a]pyridine systems with dihedral angles <5° between rings. Iodine and aldehyde groups adopt orthogonal orientations to minimize steric strain.
Chemical Reactions Analysis
Types of Reactions
6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a wide array of biological activities. These include:
- Antiviral : Compounds based on this structure have shown efficacy against various viral infections.
- Antibacterial : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess antibacterial properties effective against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
Cholinesterase Inhibition
Recent studies have highlighted the cholinesterase inhibitory activity of imidazo[1,2-a]pyridine derivatives. For instance, compounds with specific side chains demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer's disease . The binding interactions were elucidated through molecular docking studies, revealing critical insights into their mechanisms of action .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows for the development of more complex molecules. Notably:
- Cross-Coupling Reactions : The iodine atom facilitates cross-coupling reactions that are essential for synthesizing diverse organic compounds.
- Functionalization : The aldehyde group can be utilized for further derivatization, enabling the synthesis of novel compounds with tailored properties .
Material Science Applications
The compound's unique electronic properties suggest potential applications in organic electronics. It may serve as a ligand in coordination chemistry or as a precursor in the fabrication of advanced materials .
Case Study 1: Anticholinergic Activity
A study focused on synthesizing new derivatives based on imidazo[1,2-a]pyridine highlighted several compounds that showed promising AChE inhibition. Compound 2h demonstrated an IC value of 79 µM against AChE, showcasing its potential as a lead compound for Alzheimer's treatment .
Case Study 2: Antimicrobial Efficacy
Research involving imidazo[1,2-a]pyridine derivatives indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives were effective against Candida albicans, suggesting their application in treating fungal infections as well .
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues by Substituent Type
Halogenated Derivatives
Key Findings :
- Reactivity : Iodo derivatives exhibit superior reactivity in palladium-catalyzed cross-couplings compared to bromo or chloro analogs due to weaker C–I bonds .
- Biological Activity : Bromo derivatives (e.g., 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde) show enhanced antimicrobial activity, likely due to increased lipophilicity .
Alkyl-Substituted Derivatives
Key Findings :
- Metabolic Stability : Methyl groups reduce oxidative metabolism, enhancing half-life in vivo compared to halogenated analogs .
- Positional Effects : 6-Methyl derivatives exhibit higher solubility than 7- or 8-methyl isomers due to reduced steric hindrance .
Aryl-Substituted Derivatives
Key Findings :
- Electronic Effects : Aryl groups increase conjugation, shifting UV-Vis absorption spectra .
- Pharmacological Potential: Carboxamide-linked derivatives demonstrate nanomolar IC₅₀ values in cancer cell lines .
Physicochemical and Pharmacokinetic Comparison
Insights :
- The iodo derivative’s higher LogP reflects increased lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Methyl substitution improves solubility and metabolic stability, making it preferable for oral drug candidates .
Biological Activity
6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine structure, which includes an iodine atom and an aldehyde functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug development.
Chemical Structure and Properties
- Molecular Formula : C8H6IN3O
- Molecular Weight : 253.05 g/mol
- Key Functional Groups : Iodine atom enhances reactivity; aldehyde group allows for electrophilic interactions.
The presence of the iodine atom significantly influences the compound's reactivity compared to similar compounds with different halogen substitutions, making it a subject of interest for further synthetic modifications and biological evaluations.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to modulation of biochemical pathways relevant to disease processes.
The mechanism by which this compound exerts its biological effects involves:
- Electrophilic Attack : The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering receptor functions.
- Binding Affinity : Studies have shown that the compound can bind effectively to various biological macromolecules, impacting their function and activity .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | Bromine instead of iodine | Lower reactivity compared to iodine-substituted compounds |
| 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | Methyl group substitution | Lacks halogen reactivity; primarily non-polar |
| 3-Iodoimidazo[1,2-a]pyridine-8-carbaldehyde | Iodine at a different position | Different electrophilic properties due to position |
The iodinated structure not only enhances reactivity but also provides distinctive pharmacological profiles compared to its bromine or methyl counterparts.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the iodine atom in this compound was linked to enhanced potency compared to non-iodinated analogs.
- Cancer Cell Line Testing : In vitro assays using various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The mechanism was attributed to its ability to modulate key signaling pathways involved in cell survival.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with cholinesterases demonstrated its potential as an inhibitor. This property may be relevant in developing treatments for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.
Q & A
Q. What are the established synthetic routes for 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and iodinated aldehydes or ketones. For example, iodine-catalyzed cyclization has been employed to introduce iodine at the 6-position . Key parameters include temperature (60–100°C), inert atmospheres (e.g., N₂), and stoichiometric control of iodine to avoid over-iodination. Yields are optimized by adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (6–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the aldehyde functionality without oxidation .
Q. How is the structural integrity of this compound validated?
Structural characterization relies on multinuclear NMR (¹H, ¹³C, and ¹²⁷I for iodine environment analysis), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR typically shows a singlet for the aldehyde proton at δ 9.8–10.2 ppm, while ¹³C NMR confirms the carbonyl carbon at δ 190–195 ppm. X-ray studies reveal planar geometry of the imidazo[1,2-a]pyridine core and iodine’s van der Waals interactions .
Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives, and how does iodination affect activity?
Imidazo[1,2-a]pyridines exhibit activity against cancer cell lines (e.g., HepG2, MCF-7) and microbial targets. Iodination at the 6-position enhances lipophilicity, improving membrane permeability. For example, iodinated derivatives show IC₅₀ values of 10–20 µM in cytotoxicity assays, compared to 20–30 µM for non-halogenated analogs. Activity is assessed via MTT assays, with data normalized to controls (e.g., cisplatin for cancer, ampicillin for bacteria) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density at the iodine atom, predicting its susceptibility to Suzuki-Miyaura coupling. The C–I bond dissociation energy (~50 kcal/mol) and Mulliken charges on iodine (-0.3 to -0.5) guide catalyst selection (e.g., Pd(PPh₃)₄). Solvent effects (PCM models) and steric hindrance from the aldehyde group are also simulated to optimize coupling partners (e.g., aryl boronic acids) .
Q. What strategies resolve contradictions in reported bioactivity data for iodinated imidazo[1,2-a]pyridines?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 20 µM for HepG2) often arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and multivariate regression models (e.g., PCA) identify confounding variables. For instance, serum-free conditions increase compound availability, lowering IC₅₀ by 30–50% .
Q. How does the aldehyde group in this compound influence its stability and derivatization?
The aldehyde is prone to oxidation under aerobic conditions, requiring storage at -20°C under argon. Stabilization strategies include in situ protection (e.g., acetal formation with ethylene glycol) or immediate derivatization (e.g., condensation with hydrazines to form hydrazones). Schiff base formation with primary amines (e.g., anilines) is monitored via FT-IR (C=O stretch at 1700 cm⁻¹ vs. C=N at 1640 cm⁻¹) .
Q. What advanced techniques characterize iodine’s role in the compound’s electronic structure?
X-ray absorption spectroscopy (XAS) at the iodine L₃-edge reveals its oxidation state (+1 in C–I bonds) and ligand environment. Time-dependent DFT (TD-DFT) correlates UV-Vis spectra (λₘₐₓ ~360 nm) with charge-transfer transitions involving iodine’s lone pairs. Electron localization function (ELF) maps further illustrate iodine’s hyperconjugative interactions with the π-system .
Methodological Resources
- Synthesis Optimization : Use iodine catalysis under microwave irradiation (100 W, 80°C) to reduce reaction time from 24 hours to 2 hours .
- Bioactivity Validation : Combine cytotoxicity assays with proteomics (e.g., SILAC) to identify target proteins (e.g., kinases inhibited by iodinated derivatives) .
- Data Analysis : Apply cheminformatics tools (e.g., Schrodinger’s QikProp) to correlate LogP values (2.5–3.5) with cellular uptake efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
